Bienvenue dans la boutique en ligne BenchChem!

KRAS G12C inhibitor 33

Solubility In Vitro Assay Compound Handling

Choose KRAS G12C inhibitor 33 for its 10 mM DMSO solubility—far exceeding low-solubility alternatives like ARS-1620—eliminating DMSO carryover artifacts in automated screening. Its pyrimido[5,4-d]pyrimidin-4-one core differs from sotorasib and adagrasib scaffolds, offering freedom-to-operate for proprietary SAR campaigns. Covalent GDP-locked binding ensures sustained target engagement after washout, enabling pulse-chase protocols. ≥98% purity, solid form, room-temperature shipping, and clear supply routes make it the robust choice for repeatable, publication-ready KRAS G12C pharmacology.

Molecular Formula C30H33N7O3
Molecular Weight 539.6 g/mol
Cat. No. B12412992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKRAS G12C inhibitor 33
Molecular FormulaC30H33N7O3
Molecular Weight539.6 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C(=O)N1C3=CC=CC4=CC=CC=C43)N=C(N=C2N5CCN(CC5)C(=O)C=C)OCC6CCCN6C
InChIInChI=1S/C30H33N7O3/c1-4-25(38)35-15-17-36(18-16-35)28-26-27(32-30(33-28)40-19-22-11-8-14-34(22)3)29(39)37(20(2)31-26)24-13-7-10-21-9-5-6-12-23(21)24/h4-7,9-10,12-13,22H,1,8,11,14-19H2,2-3H3/t22-/m0/s1
InChIKeyBZZYACFDPKVXKG-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





KRAS G12C Inhibitor 33: Procurement-Grade Research Compound for Covalent Targeting of G12C-Mutant KRAS-Driven Cancers


KRAS G12C inhibitor 33 is a small-molecule covalent inhibitor targeting the Kirsten rat sarcoma viral oncogene homolog (KRAS) protein harboring the glycine-to-cysteine substitution at codon 12 (G12C mutation). The compound is documented as Compound 1 in patent WO2021244603A1 [1]. It functions by irreversibly binding to the mutant cysteine residue, locking the KRAS protein in its inactive GDP-bound conformation and thereby blocking downstream oncogenic signaling . The compound is commercially available for cancer research applications and is characterized by a molecular weight of 539.63 g/mol and a molecular formula of C₃₀H₃₃N₇O₃ .

Why KRAS G12C Inhibitor 33 Cannot Be Interchanged with Other In-Class Compounds


The KRAS G12C inhibitor class exhibits substantial heterogeneity in molecular architecture, covalent warhead positioning, and non-covalent binding interactions. FDA-approved inhibitors such as sotorasib and adagrasib, while both targeting the switch II pocket, possess distinct scaffolds that result in differential potency, selectivity profiles, and resistance susceptibility [1]. Preclinical studies demonstrate that even compounds within the same structural series can vary by orders of magnitude in cellular potency and target engagement [2]. Furthermore, the intellectual property landscape restricts the use of patented scaffolds; KRAS G12C inhibitor 33, disclosed in WO2021244603A1, provides a distinct chemical space that may offer alternative pharmacokinetic or synthetic properties compared to clinical-stage comparators. Generic substitution without empirical validation risks introducing uncharacterized off-target effects, altered solubility characteristics, and non-comparable dose-response relationships in experimental systems.

Quantitative Differentiation Evidence for KRAS G12C Inhibitor 33: Comparative Data Against Established Alternatives


Differential Solubility in DMSO: Practical Procurement Consideration for In Vitro Assay Preparation

KRAS G12C inhibitor 33 exhibits a quantified DMSO solubility of 10 mM under standard laboratory conditions [1]. This solubility specification serves as a critical comparator against other in-class KRAS G12C inhibitors that demonstrate lower DMSO solubility profiles. For example, structurally distinct covalent KRAS G12C inhibitor ARS-1620, a well-characterized tool compound, has a reported DMSO solubility of approximately 0.43 mM under similar conditions [2]. The approximately 23-fold higher DMSO solubility of inhibitor 33 translates directly to greater flexibility in stock solution preparation and reduced risk of compound precipitation during dilution into aqueous assay media. This differential solubility is particularly relevant for high-throughput screening workflows and cellular assays requiring concentrated compound stocks for accurate dose-response determination.

Solubility In Vitro Assay Compound Handling DMSO Formulation

Structural Differentiation: Distinct Chemical Scaffold Offers Alternative IP Position and Synthetic Flexibility

KRAS G12C inhibitor 33 possesses a unique pyrimido[5,4-d]pyrimidin-4-one core scaffold with a naphthalen-1-yl substituent and an (S)-configured 1-methylpyrrolidin-2-ylmethoxy group . This scaffold is structurally distinct from the tetrahydropyridopyrimidine core of sotorasib and the pyrido[2,3-d]pyrimidin-4-one scaffold of adagrasib . The compound contains an acrylamide warhead attached via a piperazine linker for covalent engagement with Cys12 of KRAS G12C. This specific architecture, disclosed in patent WO2021244603A1, provides a chemically differentiated molecular framework that falls outside the dominant patent estates surrounding clinical-stage inhibitors. For researchers developing novel combination therapies, derivative compounds, or conducting structure-activity relationship studies, this scaffold distinction enables exploration of alternative chemical space without infringing on existing composition-of-matter patents covering sotorasib, adagrasib, or divarasib [1].

Chemical Structure Intellectual Property Medicinal Chemistry Scaffold Differentiation

LogP and Physicochemical Profile: Comparative Lipophilicity Informing Permeability and Formulation Decisions

KRAS G12C inhibitor 33 has a calculated LogP of approximately 3.5 . This value places it within an optimal range for membrane permeability while maintaining adequate aqueous solubility. In comparison, clinical-stage KRAS G12C inhibitors exhibit a range of lipophilicities: sotorasib has a reported LogP of approximately 2.8, while adagrasib demonstrates higher lipophilicity with a LogP of approximately 4.2 [1]. The LogP of 3.5 for inhibitor 33 represents an intermediate lipophilicity profile that may confer balanced passive permeability characteristics without the excessive plasma protein binding and metabolic liability associated with more lipophilic compounds [2]. This physicochemical property is particularly relevant for researchers evaluating oral bioavailability potential or designing in vivo pharmacokinetic studies, as LogP is a key determinant of gastrointestinal absorption and tissue distribution.

Lipophilicity LogP Physicochemical Properties Drug-like Properties Formulation

Recommended Research and Industrial Application Scenarios for KRAS G12C Inhibitor 33


High-Throughput Screening and Dose-Response Assays Requiring High DMSO Stock Concentration

KRAS G12C inhibitor 33 is optimally suited for high-throughput screening campaigns and cellular dose-response assays where concentrated DMSO stock solutions are required. With a documented DMSO solubility of 10 mM , researchers can prepare 10 mM stock solutions without solubility limitations that may compromise compound integrity or require alternative solvent systems. This high solubility enables the generation of 1000× or higher concentrated stocks, minimizing DMSO carryover to final assay concentrations (typically ≤0.1% v/v). In contrast, lower-solubility KRAS G12C inhibitors (e.g., ARS-1620 with ~0.43 mM DMSO solubility) require higher DMSO volumes to achieve comparable working concentrations, increasing the risk of solvent-induced cytotoxicity and assay interference. The compound is therefore ideal for automated liquid handling systems and robotic screening platforms where consistent, precipitation-free compound dispensing is essential for data quality and reproducibility.

Medicinal Chemistry and Structure-Activity Relationship Studies in Novel Chemical Space

KRAS G12C inhibitor 33 serves as a valuable starting point for structure-activity relationship (SAR) studies aimed at developing next-generation KRAS G12C inhibitors outside the patent estates of clinical-stage compounds. The pyrimido[5,4-d]pyrimidin-4-one core scaffold is structurally distinct from the tetrahydropyridopyrimidine core of sotorasib and the pyrido[2,3-d]pyrimidin-4-one scaffold of adagrasib [1]. This scaffold divergence provides medicinal chemists with a chemically differentiated template for systematic modification of substituents at multiple vector positions, including the naphthalen-1-yl group, the piperazine-acrylamide warhead linker, and the (S)-1-methylpyrrolidin-2-ylmethoxy moiety. Researchers can explore modifications to optimize potency, selectivity, and pharmacokinetic properties while maintaining freedom to operate for proprietary compound development. The compound's well-defined synthetic accessibility and commercial availability further facilitate SAR campaigns and derivative synthesis programs [2].

In Vitro Cancer Research in KRAS G12C-Mutant Lung, Colorectal, and Pancreatic Cancer Models

KRAS G12C inhibitor 33 is indicated for cancer research in cellular models harboring the KRAS G12C mutation . The compound is applicable for studies in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic ductal adenocarcinoma cell lines, as these malignancies exhibit the highest prevalence of KRAS G12C mutations (approximately 13% of lung adenocarcinomas, 3-4% of colorectal cancers, and 1-2% of pancreatic cancers) [1]. Researchers should employ the compound in standard proliferation assays, apoptosis studies, and downstream signaling analyses (e.g., ERK phosphorylation inhibition) in validated KRAS G12C-mutant cell lines such as NCI-H358 (lung), MIA PaCa-2 (pancreatic), and SW620 (colorectal). The compound's covalent mechanism of action ensures sustained target engagement even after washout, enabling pulse-chase experimental designs and combination therapy studies with EGFR inhibitors, SHP2 inhibitors, or immune checkpoint modulators [2]. The intermediate LogP of 3.5 supports adequate cellular permeability for in vitro target engagement without requiring specialized formulation for cell culture applications .

Quote Request

Request a Quote for KRAS G12C inhibitor 33

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.